4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide
Description
4-Methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide is a halogenated benzamide derivative characterized by a tribromoethyl backbone and a 2-naphthyloxy substituent. The 2-naphthyloxy moiety introduces aromaticity and planar rigidity, which may enhance π-π stacking interactions in crystal structures or target binding .
Properties
Molecular Formula |
C20H16Br3NO2 |
|---|---|
Molecular Weight |
542.1 g/mol |
IUPAC Name |
4-methyl-N-(2,2,2-tribromo-1-naphthalen-2-yloxyethyl)benzamide |
InChI |
InChI=1S/C20H16Br3NO2/c1-13-6-8-15(9-7-13)18(25)24-19(20(21,22)23)26-17-11-10-14-4-2-3-5-16(14)12-17/h2-12,19H,1H3,(H,24,25) |
InChI Key |
LRUQMIVZGPUPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:
Amidation: The brominated intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Table 1: Key Structural Differences and Similarities
Key Observations :
- Halogenation: Tribromoethyl derivatives (target compound, ) exhibit higher molecular weights and lipophilicity compared to non-halogenated analogues (e.g., piperidine derivative ). Bromine’s electronegativity may enhance electrophilic reactivity or hydrogen-bond acceptor capacity.
- Substituent Diversity : The 2-naphthyloxy group (target compound) introduces steric bulk and aromaticity, contrasting with the planar nitro () or flexible piperidine () groups. Thiadiazole derivatives () incorporate heterocyclic rings, enabling diverse biological interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s tribromo and naphthyloxy groups likely reduce aqueous solubility compared to the hydrous piperidine derivative .
- Crystal structures of piperidine derivatives reveal chair conformations and water-mediated hydrogen bonding, whereas halogenated analogues may exhibit halogen-halogen interactions .
Biological Activity
4-Methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide is a synthetic compound with a complex structure that has garnered interest in various fields of biological research. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H16Br3NO2
- CAS Number : 324770-04-9
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on key enzymes related to neurodegenerative diseases. Notably, it shows potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both critical targets in Alzheimer's disease treatment.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 0.85 |
| β-secretase (BACE1) | 1.20 |
These values suggest that the compound could be a candidate for further development in therapeutic applications aimed at cognitive disorders.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The bromine atoms in the structure may enhance binding affinity to enzyme active sites, facilitating inhibition.
- Cell Membrane Disruption : The hydrophobic naphthyloxy group contributes to membrane interaction, leading to increased permeability and subsequent cell lysis in microbial targets.
Study on Neuroprotective Effects
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of this compound using a mouse model of Alzheimer’s disease. The findings indicated that treatment with the compound resulted in:
- Improved cognitive function as assessed by maze tests.
- Reduction in amyloid-beta plaque formation.
- Decreased levels of oxidative stress markers.
These results highlight the potential of this compound as a dual-action agent against both microbial infections and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
